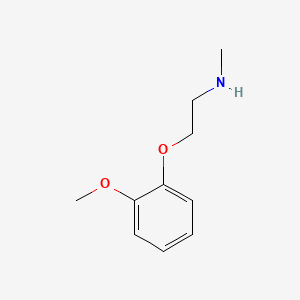
2-(2-metoxifenoxi)-N-metiletanamina
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-methylethanamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenoxy)-N-methylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Este compuesto ha sido identificado en estudios que involucran ligninas pirolíticas derivadas de la pirólisis rápida en lecho fluidizado. Muestra una significativa actividad antioxidante, la cual es crucial en la prevención de enfermedades relacionadas con el estrés oxidativo. La presencia de este compuesto contribuye a la actividad de captura de radicales y a las propiedades antioxidantes de las ligninas pirolíticas, convirtiéndolas en posibles fuentes de antioxidantes naturales .
Conversión de biomasa
En el contexto de la energía renovable, “2-(2-metoxifenoxi)-N-metiletanamina” es un compuesto valioso que puede derivarse de la biomasa. Su identificación durante los procesos de conversión destaca su posible papel en la producción de biocombustibles y bioquímicos a partir de residuos forestales y agrícolas .
Metabolómica
El análisis metabolómico de alto rendimiento ha revelado la presencia de este compuesto entre varios otros con propiedades antioxidantes y antimicrobianas. Esto indica su posible aplicación en el campo de la metabolómica para el descubrimiento de compuestos bioactivos .
Química de la lignina
El compuesto también es relevante en el estudio de la química de la lignina. La lignina es un componente principal de la biomasa vegetal y comprender su composición, incluida la presencia de “this compound”, es esencial para el desarrollo de métodos eficientes para la valorización de la lignina .
Safety and Hazards
2-(2-methoxyphenoxy)-N-methylethanamine can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
Direcciones Futuras
There is ongoing research into the potential applications of 2-(2-methoxyphenoxy)-N-methylethanamine and related compounds. For instance, aromatic diisocyanates, including bis(4-isocyanato-2-methoxyphenoxy)alkane, synthesized by the Curtius rearrangement, have been obtained from vanillic acid and syringic acid, which are derived from lignin .
Mecanismo De Acción
Target of Action
It is structurally similar to 2-methoxyestradiol (2me2), which targets catechol o-methyltransferase, cytochrome p450 1a1, cytochrome p450 1b1, cytochrome p450 19a1, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis inhibition and vasodilation .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, primarily converting to an enol ether compound via the benzyl cation followed by acidolytic β-o-4 bond cleavage .
Biochemical Pathways
Related compounds are involved in the degradation of lignin-derived aromatic compounds, which are crucial for carbon recycling in land ecosystems .
Pharmacokinetics
A structurally similar compound, guaifenesin, is rapidly metabolized in the liver via oxidation to β-(2-methoxyphenoxy) lactic acid . The drug is excreted rapidly and almost completely through the kidneys .
Result of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, resulting in the formation of an enol ether compound .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Análisis Bioquímico
Biochemical Properties
2-(2-Methoxyphenoxy)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes . These interactions often involve the binding of 2-(2-Methoxyphenoxy)-N-methylethanamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of 2-(2-Methoxyphenoxy)-N-methylethanamine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(2-Methoxyphenoxy)-N-methylethanamine has been shown to alter the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenoxy)-N-methylethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, 2-(2-Methoxyphenoxy)-N-methylethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Methoxyphenoxy)-N-methylethanamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 2-(2-Methoxyphenoxy)-N-methylethanamine remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenoxy)-N-methylethanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
2-(2-Methoxyphenoxy)-N-methylethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenoxy)-N-methylethanamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, 2-(2-Methoxyphenoxy)-N-methylethanamine can accumulate in specific cellular compartments, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenoxy)-N-methylethanamine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of 2-(2-Methoxyphenoxy)-N-methylethanamine within cells can determine its specific biological effects.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPEKOXTFLQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424528 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-82-9 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methoxyphenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

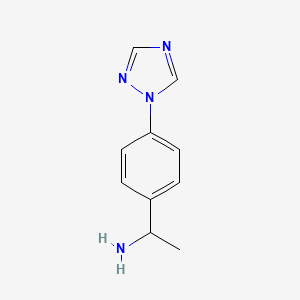
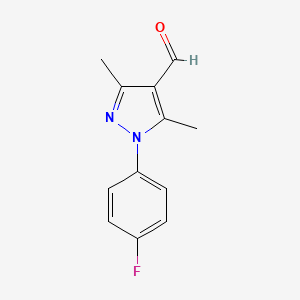
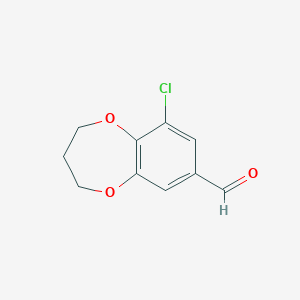


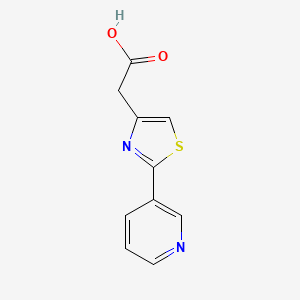
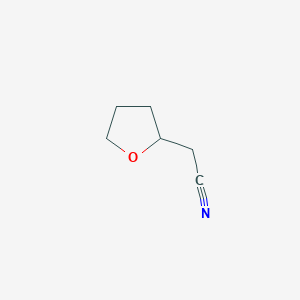



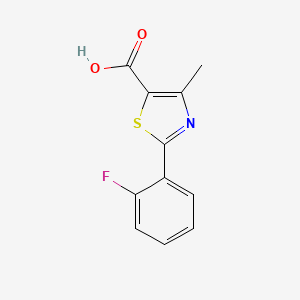

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
